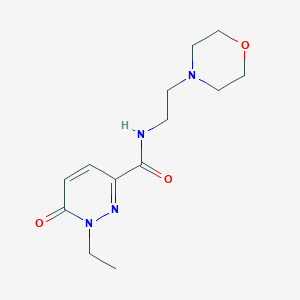

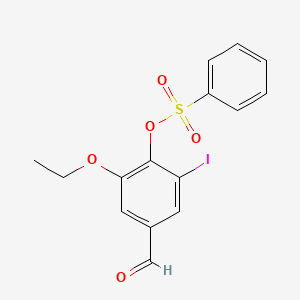

![molecular formula C14H10N2O2 B2997540 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 946338-47-2](/img/structure/B2997540.png)

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . This compound has been used in the preparation of various benzoxazine derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. One of the methods used for the production of similar compounds involves a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular structure of this compound involves a pyrimido[4,5-d][1,3]oxazin-2-one core . The core occupies the pocket adjacent to the hinge region, forming classic bidentate hydrogen bond interactions with the backbone .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods .Wissenschaftliche Forschungsanwendungen

Thermally Curable Monomers

One study focuses on a new monomer, possessing both benzoxazine and coumarin rings in its structure, which was synthesized to investigate its thermally curable and photodimerizable properties. This research could have implications for the development of advanced materials with specific light-responsive features. The study demonstrated the monomer's ability to undergo photodimerization and its thermal behavior was thoroughly investigated, showcasing its potential in polymer chemistry and material science applications (Kiskan & Yagcı, 2007).

Anticancer Drug Development

Another study described the discovery and synthesis of an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, highlighting its selective inhibition of specific HDACs, which blocks cancer cell proliferation and induces apoptosis. This compound, due to its oral bioavailability and significant antitumor activity in vivo, has entered clinical trials, demonstrating promise as an anticancer drug (Zhou et al., 2008).

Luminescent Materials

Research on pyridyl substituted benzamides with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties was conducted, revealing that these compounds are luminescent in both solution and solid state, forming nano-aggregates with enhanced emission. The findings suggest applications in the development of novel luminescent materials for sensing, imaging, and other optoelectronic devices (Srivastava et al., 2017).

Drug Delivery Systems

A study on the drug delivery of lipophilic pyrenyl derivatives through encapsulation in a water-soluble metalla-cage demonstrated the potential of creating highly selective and efficient delivery mechanisms for biologically relevant molecules. This research opens up new avenues in the design of drug delivery systems capable of targeting specific sites within the body with high precision (Mattsson et al., 2010).

Eigenschaften

IUPAC Name |

8-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-3-2-4-11-12(9)16-13(18-14(11)17)10-5-7-15-8-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQYJXHIAMPGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

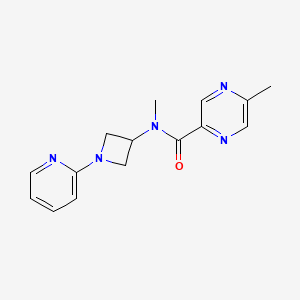

![1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B2997461.png)

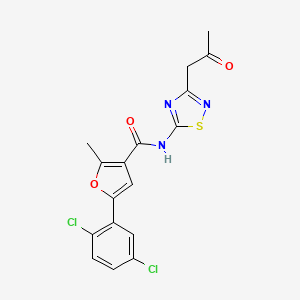

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)

![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)

![2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2997479.png)